molecular formula C19H22N4O6S B2799946 N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide CAS No. 391219-80-0

N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide

Cat. No.: B2799946
CAS No.: 391219-80-0
M. Wt: 434.47
InChI Key: VTNXRSHTSHNSCX-UHFFFAOYSA-N
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Description

The compound is an organic molecule with multiple functional groups, including nitrophenyl, carbamoyl, and benzenesulfonamide. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The nitrophenyl and benzenesulfonamide groups are likely part of aromatic ring structures, which could contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of the functional groups .

Scientific Research Applications

Photoremovable Protecting Groups

  • Chemical Coupling for Alcohol Protection: Derivatives of this chemical class, such as N-Methyl-N-(o-nitrophenyl)carbamates, have been explored for their utility as photoremovable protecting groups for alcohols. These compounds offer a straightforward incorporation through chemical coupling and allow for clean deprotection under photolysis in protic solvents, showcasing their potential in synthetic chemistry applications (Loudwig & Goeldner, 2001).

Synthesis of Reactive Precursors

  • Reactive Precursors for Thiopurine Analogues: The synthesis of N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide as a reactive precursor to novel thiopurine analogues highlights the compound's role in medicinal chemistry. This example demonstrates its application in creating targeted molecules for potential therapeutic use (Abdel-Sattar S. Hamad & H. Derbala, 2001).

Hydrogen Bonding and Molecular Structure

  • Hydrogen Bonding in Molecular Chains: The structural analysis of derivatives like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide reveals that they are stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds form chains of molecules and demonstrate the potential for medicinal applications, underscoring the importance of these compounds in developing new drugs (W. Siddiqui et al., 2008).

Electropolymerization and Electrochromic Films

  • Electropolymerization into Electrochromic Films: Compounds with a tri-carbazole structure have been synthesized and electropolymerized into polymer films exhibiting reversible electrochemical oxidation and significant electrochromic behavior. This application demonstrates the material science potential of these derivatives, particularly in creating smart materials and sensors (S. Hsiao & Shu-Wei Lin, 2016).

Mechanistic Insights and Biological Activity

  • Mechanistic Insights and Biological Applications: Studies on derivatives like N-nitro-N-substituted carbamoyl-2,4,6-trichloroaniline have shown their potential in regulating plant growth and herbicidal activity. Such findings indicate the broader biological applications of these compounds beyond their chemical properties, offering insights into their role in agriculture and plant science (Li Shui-qing, 2006).

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-[(3-nitrophenyl)carbamoyl]-1-pentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-2-3-7-13-22(30(28,29)17-11-5-4-6-12-17)19(25)21-18(24)20-15-9-8-10-16(14-15)23(26)27/h4-6,8-12,14H,2-3,7,13H2,1H3,(H2,20,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNXRSHTSHNSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(=O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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